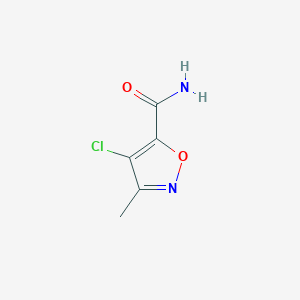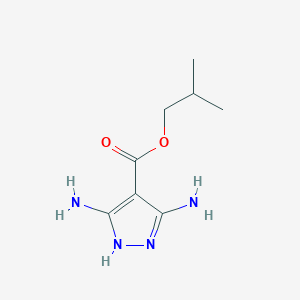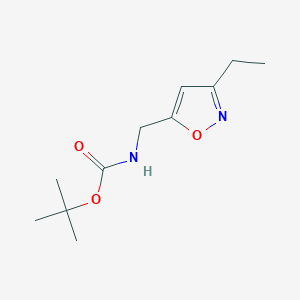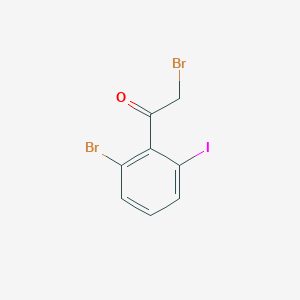
2-Bromo-6-iodophenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-iodophenacyl bromide: is an organic compound with the molecular formula C8H5Br2IO It is a derivative of phenacyl bromide, characterized by the presence of both bromine and iodine atoms on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodophenacyl bromide can be synthesized through a multi-step process involving the bromination and iodination of phenacyl bromide. The typical synthetic route involves:
Bromination: Phenacyl bromide is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate or sodium iodide in an acidic medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-iodophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include substituted phenacyl derivatives.
Coupling Reactions: Products are biaryl compounds.
Oxidation and Reduction: Products include ketones and alcohols, respectively.
Applications De Recherche Scientifique
2-Bromo-6-iodophenacyl bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a reagent in biochemical assays and labeling studies.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-iodophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming carbon-carbon bonds in coupling reactions or being incorporated into larger molecular frameworks.
Comparaison Avec Des Composés Similaires
Phenacyl Bromide: A precursor to 2-Bromo-6-iodophenacyl bromide, used in similar synthetic applications.
2-Bromo-4-iodophenacyl Bromide: Another halogenated derivative with different substitution patterns.
2-Iodo-6-bromophenacyl Bromide: An isomer with reversed positions of bromine and iodine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual halogenation allows for versatile applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H5Br2IO |
|---|---|
Poids moléculaire |
403.84 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromo-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2IO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 |
Clé InChI |
JGPVLLPBYDYRNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)C(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


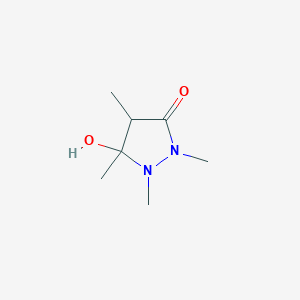
![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)
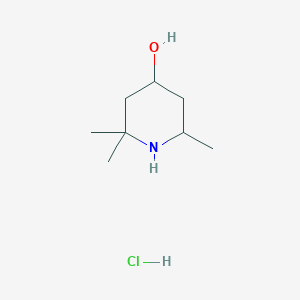

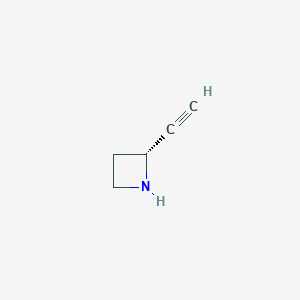
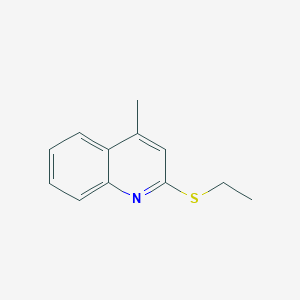
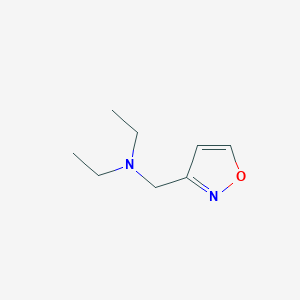

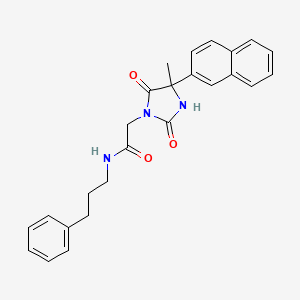

![Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B15204385.png)
